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molecular formula C11H16O2 B8560202 3-(3-Methoxyphenyl)-1-butanol

3-(3-Methoxyphenyl)-1-butanol

Cat. No. B8560202
M. Wt: 180.24 g/mol
InChI Key: VNQCJHNRZUAISK-UHFFFAOYSA-N
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Patent
US04147872

Procedure details

A solution of phosphorous tribromide (5.7 ml., 0.06 mole) in ether (30 ml.) is added to a solution of 3-(3-methoxyphenyl)-1-butanol (30.0 g., 0.143 mole) in ether (20 ml.) at -5° C. to -10° C. and the reaction mixture stirred at -5° C. to -10° C. for 2.5 hours. It is then warmed to room temperature and stirred for an additional 30 minutes. The mixture is poured over ice (200 g.) and the resulting mixture extracted with ether (3 × 50 ml.). The combined extracts are washed with 5% sodium hydroxide solution (3 × 50 ml.), saturated sodium chloride solution (1 × 50 ml.) and dried (Na2SO4). Removal of the ether and vacuum distillation of the residue affords the title product.
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:13]([CH3:17])[CH2:14][CH2:15]O)[CH:10]=[CH:11][CH:12]=1>CCOCC>[Br:2][CH2:15][CH2:14][CH:13]([C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([O:6][CH3:5])[CH:8]=1)[CH3:17]

Inputs

Step One
Name
Quantity
5.7 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
30 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(CCO)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at -5° C. to -10° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for an additional 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with ether (3 × 50 ml.)
WASH
Type
WASH
Details
The combined extracts are washed with 5% sodium hydroxide solution (3 × 50 ml.), saturated sodium chloride solution (1 × 50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Removal of the ether and vacuum distillation of the residue

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrCCC(C)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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